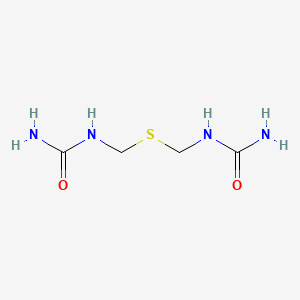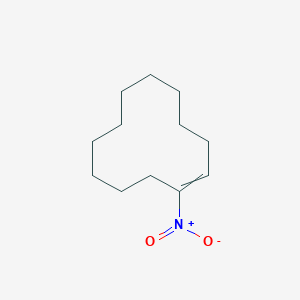
1-Nitrocyclododec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrocyclododec-1-ene is an organic compound with the molecular formula C12H21NO2 . It consists of a twelve-membered carbon ring with a nitro group (-NO2) attached to one of the carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrocyclododec-1-ene can be synthesized through various organic reactions. One common method involves the nitration of cyclododecene. This process typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrocyclododec-1-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of cyclododecylamine.
Substitution: Formation of various substituted cyclododecenes.
Applications De Recherche Scientifique
1-Nitrocyclododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-nitrocyclododec-1-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Nitrocyclohexene: A six-membered ring analog with similar chemical properties.
1-Nitrocyclooctene: An eight-membered ring analog with comparable reactivity.
1-Nitrocyclodecene: A ten-membered ring analog with similar applications
Uniqueness: 1-Nitrocyclododec-1-ene is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size allows for different spatial arrangements and interactions compared to smaller ring analogs, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
52089-59-5 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-nitrocyclododecene |
InChI |
InChI=1S/C12H21NO2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h10H,1-9,11H2 |
Clé InChI |
OYYWTMHRRDZJRF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=CCCCC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
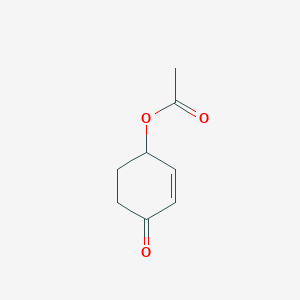
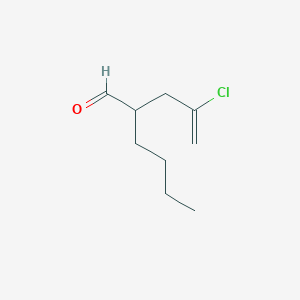
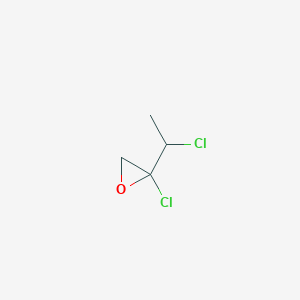
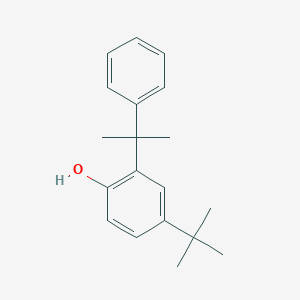

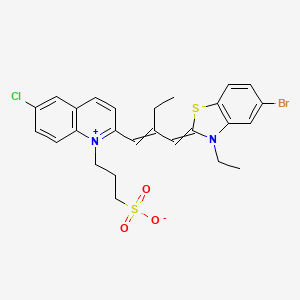
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)

